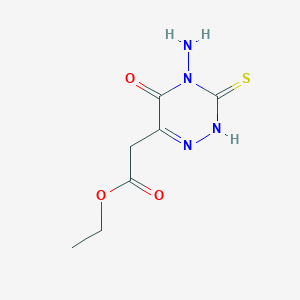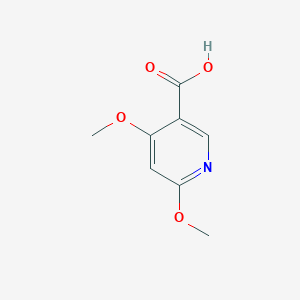![molecular formula C11H22O2Si B2764094 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde CAS No. 944794-73-4](/img/structure/B2764094.png)
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde
Descripción general
Descripción
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is a compound that features a cyclopropane ring with an aldehyde group and a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group
Mecanismo De Acción
Target of Action
This compound is a silyl ether, which are commonly used as protective groups in organic synthesis . They can protect reactive hydroxyl groups and can be selectively deprotected under mild conditions .
Mode of Action
The mode of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is likely related to its ability to protect reactive groups in a molecule during chemical reactions . The tert-butyldimethylsilyl (TBDMS) group is particularly resistant to solvolysis, making it a useful protecting group .
Biochemical Pathways
Silyl ethers like this compound are often used in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution .
Result of Action
The result of the action of this compound is the protection of reactive groups in a molecule, allowing for selective reactions to occur at other sites . This can be crucial in the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a fluoride source can lead to the removal of the silyl protecting group . Additionally, the stability of silyl ethers can be affected by the presence of acid, base, or certain nucleophiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclopropane ring can be introduced through various cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid/water mixture
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Free hydroxymethyl derivatives
Aplicaciones Científicas De Investigación
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but lacks the cyclopropane ring.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Contains multiple TBS-protected hydroxyl groups but differs in the core structure.
Uniqueness
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a TBS-protected hydroxymethyl group, making it a versatile intermediate for various synthetic applications .
Propiedades
IUPAC Name |
1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIJDLRSPOAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944794-73-4 | |
| Record name | 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B2764013.png)
![L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]-](/img/structure/B2764014.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)
![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)

![4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2764020.png)

![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2764026.png)
![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)




